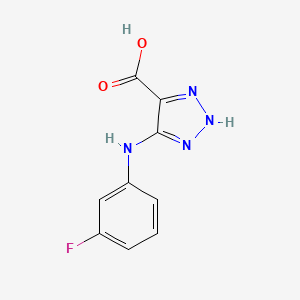

5-((3-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid

Description

Propriétés

IUPAC Name |

5-(3-fluoroanilino)-2H-triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN4O2/c10-5-2-1-3-6(4-5)11-8-7(9(15)16)12-14-13-8/h1-4H,(H,15,16)(H2,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAEBXOSPTXIPEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC2=NNN=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

5-((3-Fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a triazole ring, an amino group, and a carboxylic acid functional group. Its molecular formula is C_9H_8FN_5O_2 with a molecular weight of 225.19 g/mol. The fluorophenyl moiety is believed to enhance the compound's interaction with biological targets.

Anticancer Properties

Research indicates that triazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds containing the triazole ring can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival.

Table 1: Summary of Anticancer Activity

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 2.5 | Apoptosis induction |

| Related Triazole Derivative | HeLa (cervical cancer) | 1.8 | Cell cycle arrest |

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Triazoles are known for their ability to disrupt fungal cell membranes and inhibit fungal growth. Preliminary studies suggest that this compound may demonstrate activity against various bacterial strains.

Table 2: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Mode of Action |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Cell wall synthesis inhibition |

| Escherichia coli | 16 µg/mL | Protein synthesis inhibition |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation : It can modulate receptor activity that regulates cell growth and apoptosis.

- Signal Transduction Interference : It may interfere with signaling pathways that promote cancer cell survival.

Study on Anticancer Effects

A study published in Pharmaceutical Research evaluated the anticancer effects of various triazole derivatives, including this compound. The results indicated that this compound effectively reduced cell viability in breast cancer cells (MCF-7), showcasing its potential as a therapeutic agent against cancer.

Study on Antimicrobial Properties

Another investigation focused on the antimicrobial properties of triazole derivatives against pathogenic bacteria. The findings revealed that this compound exhibited significant inhibitory effects against both gram-positive and gram-negative bacteria, suggesting its utility in treating bacterial infections.

Comparaison Avec Des Composés Similaires

Table 1: Substituent Impact on Properties

Pharmacological Activity Comparisons

- Racecadotril-Tetrazole-Amino Acid Derivatives (): Tetrazole analogs (e.g., 5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole) exhibit antinociceptive activity in the hot-plate test but are outperformed by triazole derivatives (e.g., compounds 15a-l), which show higher latency times. The target compound’s triazole core and fluorophenyl group may synergize for similar or improved neuroactivity .

- 5-Amino-1-(3-fluorobenzyl)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (): This carboxamide derivative shares the fluorobenzyl motif but replaces the carboxylic acid with a carboxamide group. The carboxylic acid in the target compound may improve solubility and hydrogen-bonding capacity, critical for target engagement .

Table 2: Pharmacological Profiles

Méthodes De Préparation

Huisgen Cycloaddition Variants

Several catalytic systems have been explored for synthesizing 1,5-disubstituted 1,2,3-triazoles, which are relevant for this compound:

These catalytic systems offer different regioselectivities and efficiencies depending on the substrates and functional groups involved.

Synthesis Challenges and Solutions

A key challenge in synthesizing this compound is the presence of sensitive groups such as esters near the reaction site, which can hinder catalytic activity or lead to side reactions. For example:

Attempts to synthesize 1,5-disubstituted triazole derivatives with Cp2Ni-Xantphos and RuCl(COD)Cp* catalysts failed, likely due to the ester group's proximity to the reactive site.

Modifications in molecular design, such as relocating the ester group away from the phenyl rings or altering protecting groups, have been proposed to overcome these synthetic obstacles.

Stepwise Synthetic Route Example

Based on the literature and recent research findings, a representative synthetic procedure for this compound can be summarized as follows:

| Step | Reagents/Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | Preparation of 3-fluorophenyl azide | Synthesis of azide bearing 3-fluorophenylamino group | High purity required |

| 2 | Terminal alkyne with suitable protecting groups | Alkyne precursor with carboxylic acid or ester functionality | Protecting groups may be necessary |

| 3 | Huisgen cycloaddition (Cu(I) or Ru catalyst) | Azide and alkyne cycloaddition to form triazole ring | Reaction conditions optimized for regioselectivity |

| 4 | Deprotection and carboxylation | Removal of protecting groups and conversion to carboxylic acid | Final purification yields pure acid |

Research Findings and Optimization Strategies

Catalyst Selection: Ruthenium catalysts (Cp*RuCl(COD)) have been effective for 1,5-disubstituted triazoles but may fail with ester-containing substrates. Copper(I) catalysis remains the most robust for 1,4-triazoles.

Protecting Group Strategies: Protecting sensitive groups like esters during the cycloaddition step is critical to prevent side reactions.

Molecular Design: Moving ester groups away from the reactive sites or altering the substitution pattern can improve synthetic success rates.

Reaction Conditions: Mild temperatures, appropriate solvents (e.g., toluene, DMF), and inert atmospheres enhance yields and purity.

Summary Table of Preparation Methods

Q & A

Q. What synthetic methodologies are recommended for preparing 5-((3-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid?

The compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. Key steps include:

- Preparation of a 3-fluorophenyl azide precursor.

- Reaction with a propiolic acid derivative under mild conditions (e.g., sodium ascorbate as a reductant and CuSO₄ as a catalyst in aqueous/organic solvent mixtures).

- Purification via recrystallization or column chromatography .

Q. How is the compound characterized structurally and spectroscopically?

- Nuclear Magnetic Resonance (NMR): , , and -NMR confirm regioselectivity of the triazole ring and substituent positions.

- Infrared (IR) Spectroscopy: Identifies carboxylic acid (-COOH) and triazole ring vibrations (~1700 cm⁻¹ for C=O stretch; ~1600 cm⁻¹ for triazole C-N).

- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.

- X-ray Crystallography: Resolves 3D conformation and hydrogen-bonding networks (e.g., SHELX software for refinement) .

Q. What are the primary biological targets for triazole-carboxylic acid derivatives?

Triazole derivatives often target enzymes (e.g., kinases, proteases) or receptors due to their ability to form hydrogen bonds via the triazole nitrogen atoms and π-π stacking with aromatic residues. The carboxylic acid group enhances solubility and facilitates ionic interactions with active sites .

Advanced Research Questions

Q. How does the meta-fluoro substituent influence electronic properties and binding affinity compared to para- or ortho-substituted analogs?

Computational studies (DFT or molecular docking) reveal:

- Electron-Withdrawing Effects: The meta-fluoro group increases the electron-deficient nature of the phenyl ring, enhancing π-π interactions with aromatic residues in target proteins.

- Steric Effects: Meta substitution minimizes steric hindrance compared to ortho-fluoro analogs, improving binding to planar active sites.

- Comparative activity data show meta-fluoro derivatives exhibit higher inhibition constants () against kinase targets compared to para-chloro analogs .

Q. What strategies can mitigate poor solubility of this compound in aqueous media for in vivo studies?

- Derivatization: Convert the carboxylic acid to a sodium salt or ester prodrug to enhance solubility.

- Co-crystallization: Use co-formers (e.g., cyclodextrins) to improve bioavailability.

- Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles for sustained release .

Q. How can structural modifications enhance selectivity against off-target proteins?

- Substituent Screening: Introduce electron-donating groups (e.g., -OCH₃) to the phenyl ring to modulate electronic effects.

- Isosteric Replacement: Replace the carboxylic acid with a bioisostere (e.g., tetrazole) to maintain acidity while altering pharmacokinetics.

- Fragment-Based Design: Use the triazole core as a fragment in combinatorial libraries for high-throughput screening .

Key Research Challenges

- Data Contradictions: Discrepancies in reported bioactivity may arise from differences in assay conditions (e.g., pH, solvent). Validate using standardized protocols (e.g., NIH/NCATS guidelines).

- Crystallographic Refinement: SHELX software is robust for small-molecule refinement, but twinned crystals (common in fluorinated compounds) require careful handling .

Future Directions

- Mechanistic Studies: Use cryo-EM or SPR to map binding kinetics with target proteins.

- In Silico Libraries: Generate QSAR models to predict activity of novel derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.